2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide

Description

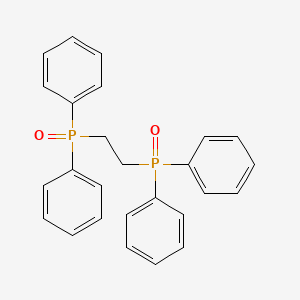

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide (CAS: 984-43-0, C₂₆H₂₄OP₂) is a bisphosphine oxide featuring two diphenylphosphoryl groups connected via an ethylene bridge. Its molecular weight is 414.425 g/mol, and it is commonly utilized as a ligand in coordination chemistry and as a precursor in organocatalytic reactions . The compound exhibits a purity of 97% and is characterized by its high thermal stability and solubility in polar organic solvents like dichloromethane and tetrahydrofuran.

Properties

IUPAC Name |

[2-diphenylphosphorylethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUMKVZUBHTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961665 | |

| Record name | (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4141-50-8 | |

| Record name | NSC88641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Condensation and Oxidation of Diphenylphosphine Precursors

One prominent method involves the use of diphenylphosphine oxide precursors (denoted as P(O)M, where M = H, Li, Na, or K) which undergo condensation with chlorinated aromatic intermediates, followed by oxidation and hydrolysis steps to yield the target phosphine oxide compound.

- Key Starting Materials : Diphenylphosphine chloride and metal bases (Li, Na, K) or water (when M = H).

- Condensation Step : The diphenylphosphine reagents react with 1,3,5-trimethylammonium-2-trichloromethyl-benzene or similar chlorinated aromatic compounds.

- Catalysis : Alkali promoters such as organic amines (triethylamine, pyridine) or mineral bases (NaOH, KOH) are used to facilitate condensation.

- Oxidation : Suitable oxidants include hydrogen peroxide, air, oxygen, peracetic acid, or trimethyl carbinol hydrogen peroxide.

- Hydrolysis : In situ hydrolysis of chloro phosphine oxide intermediates yields the desired diphenylphosphine oxide derivatives.

This approach emphasizes the controlled formation of chloro phosphine oxide intermediates and their subsequent oxidation to generate the final product with high selectivity. The process can be conducted without isolating intermediates, enhancing efficiency.

Synthesis via Addition Reactions Using Triethylamine Catalysis

Another effective synthetic route involves the addition of diarylphosphine oxides to aldehydes or ketones under mild conditions catalyzed by triethylamine:

- Reaction Conditions : Stirring diphenylphosphine oxide with aldehydes (e.g., acetaldehyde) in ethyl acetate at 0 °C for 12 hours.

- Catalyst : Triethylamine (0.5 equivalents) serves as a base catalyst.

- Product Isolation : The α-hydroxyethylphosphine oxides crystallize directly from the reaction mixture and can be purified by recrystallization.

- Yields : High yields ranging from 84% to 98% have been reported for these hydroxyethylphosphine oxides, which are closely related to the target compound.

This method is advantageous due to mild reaction conditions, straightforward purification, and high product purity.

Solid-Phase Catalysis on Al2O3/KF Surfaces

A variation of the above addition reactions utilizes solid catalysts such as Al2O3/KF to promote the addition of diphenylphosphine oxides to carbonyl compounds:

- Catalyst : Aluminum oxide supported potassium fluoride.

- Reaction Medium : Solid-phase or heterogeneous catalysis.

- Advantages : This method allows for catalyst recovery and reuse, potentially improving sustainability.

- Product Recovery : Extraction with ethyl acetate and chromatographic purification yields the desired phosphine oxide derivatives.

Reaction Monitoring and Product Characterization

- Analytical Techniques : Thin layer chromatography (TLC), ^31P NMR spectroscopy, and high-resolution mass spectrometry (HRMS) are standard for monitoring reaction progress and confirming product identity.

- Reaction Monitoring : For example, in the reaction of diphenylphosphine oxide with triazine derivatives, TLC was used to track completion over 12 hours at room temperature.

- Purification : Filtration, recrystallization, and column chromatography are employed depending on the physical state of the product.

Data Table: Summary of Key Preparation Methods

Research Findings and Observations

- The condensation-oxidation route (Method 1) is notable for its use of readily available diphenylphosphine chloride and chlorinated aromatic intermediates, enabling scalable synthesis with control over oxidation states.

- Triethylamine-catalyzed addition (Method 2) provides a straightforward and high-yielding approach to α-hydroxyethylphosphine oxides, which are structurally related to the target compound.

- Solid-phase catalysis (Method 3) offers a green chemistry advantage by facilitating catalyst recovery and reducing solvent use.

- The use of sodium hydride and tosylate intermediates (Method 4) highlights versatility but may require extensive purification.

- The reaction with triazine derivatives (Method 5) demonstrates applicability in complex molecular frameworks and efficient product recovery.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction: Reduction reactions can convert the phosphine oxide groups to phosphines.

Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of diphenylphosphoryl derivatives.

Reduction: Formation of diphenylphosphine derivatives.

Substitution: Formation of substituted ethylphosphine oxides.

Scientific Research Applications

Chemistry

Photoinitiator in Polymerization

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide is widely used as a photoinitiator in UV-curable coatings, inks, and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it essential in the production of durable materials.

Catalyst in Organic Reactions

The compound serves as a catalyst in various organic transformations, including cross-coupling reactions and the synthesis of complex organic molecules. Its unique structural features allow it to stabilize transition states, enhancing reaction rates.

| Application | Description |

|---|---|

| Photoinitiator | Initiates polymerization upon UV exposure |

| Catalyst | Facilitates organic reactions |

Biology and Medicine

Development of Biomaterials

In biomedical research, this compound is explored for its role in developing biomaterials. It aids in crosslinking hydrogels used for tissue engineering applications, providing structural integrity and biocompatibility.

Dental Materials

The rapid curing properties of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide make it suitable for dental resins and composites. Its use ensures quick setting times and improved mechanical properties of dental restorations.

| Application | Description |

|---|---|

| Biomaterials | Used in hydrogels for tissue engineering |

| Dental Materials | Enhances curing speed and mechanical strength |

Industrial Applications

Coatings and Inks

This compound is extensively utilized in the formulation of UV-cured coatings and inks for various industrial applications, including automotive finishes and electronic devices. Its efficiency in promoting rapid curing leads to increased production rates.

Additives in Polymer Production

As an additive, it enhances the thermal stability of polymers, making them more resistant to degradation under heat and oxidative conditions.

| Application | Description |

|---|---|

| Coatings/Inks | Promotes rapid curing in industrial applications |

| Polymer Additives | Improves thermal stability |

Case Study 1: Photoinitiation Efficiency

A study demonstrated that 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide exhibited superior photoinitiation efficiency compared to traditional initiators in UV-curable systems. The results indicated a significant reduction in curing time while maintaining high mechanical properties of the cured materials .

Case Study 2: Biocompatibility Assessment

Research evaluating the biocompatibility of hydrogels crosslinked with this compound showed promising results. The hydrogels exhibited favorable cell adhesion and proliferation rates, indicating their potential use in biomedical applications such as wound healing and tissue scaffolding .

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with transition metals, which are crucial in catalytic processes. The phosphoryl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

1,2-Ethanediylbis(diphenylphosphine) Dioxide

Molecular Formula : C₂₆H₂₄O₂P₂

Key Differences :

- Oxidation State : Contains two fully oxidized P=O groups, whereas the target compound has one P=O and one P–O group.

- Coordination Behavior : The dioxide form is less Lewis acidic due to the absence of a lone pair on phosphorus, reducing its utility in metal coordination compared to the target compound .

- Applications : Primarily used as a stabilizing ligand in photoluminescent materials.

| Property | Target Compound | 1,2-Ethanediylbis(diphenylphosphine) Dioxide |

|---|---|---|

| 31P NMR Shift (ppm) | Not Reported | δ 28–30 (P=O) |

| Melting Point | Not Reported | 220–225°C |

| Solubility | Polar Solvents | Limited in Non-Polar Solvents |

Cyclopentane-Derived Phosphine Oxides

Examples :

- [(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide (C₁₈H₁₉OP)

- Syn- and anti-[(2,3-Epoxycyclopent-1-yl)methyl]diphenylphosphine oxide (C₁₈H₁₉O₂P)

Key Differences :

- Backbone Structure : Cyclopentane rings introduce steric bulk, reducing conformational flexibility compared to the ethylene bridge in the target compound.

- Synthetic Routes : Synthesized via NaBH₄ reduction and m-CPBA epoxidation, which are distinct from the target compound’s preparation involving phosphine oxidation .

- Applications : Used in asymmetric catalysis due to chiral centers introduced by the cyclopentane ring.

| Property | Target Compound | Cyclopentane Derivatives |

|---|---|---|

| Melting Point | Not Reported | 124–147°C |

| 31P NMR Shift (ppm) | Not Reported | δ 25–28 |

| Synthetic Complexity | Moderate | High (Multi-Step) |

Pyridyl-Substituted Phosphine Oxides

Examples :

- (2,2-Di(pyridin-4-yl)ethyl)diphenylphosphine oxide (C₂₅H₂₂N₂OP)

- Diphenyl(2-(pyridin-2-yl)-2-(pyridin-4-yl)ethyl)phosphine oxide (C₂₅H₂₂N₂OP)

Key Differences :

- Electronic Effects : Pyridyl groups enhance electron-withdrawing properties, increasing Lewis acidity and metal-binding affinity compared to the target compound’s phenyl groups.

- Applications : Serve as ligands in transition-metal complexes for cross-coupling reactions .

| Property | Target Compound | Pyridyl Derivatives |

|---|---|---|

| 31P NMR Shift (ppm) | Not Reported | δ 28–31 |

| Melting Point | Not Reported | 148–189°C |

| Coordination Strength | Moderate | High (Due to Pyridyl N) |

Xanthenyl-Containing Phosphine Oxide (DPPO)

Example : Diphenyl(4-(9-phenyl-9H-xanthen-9-yl)phenyl)phosphine oxide (DPPO, C₃₉H₂₉O₂P)

Key Differences :

- Triplet Energy Level : DPPO has a high triplet energy (2.88 eV), making it suitable as a host material in blue phosphorescent OLEDs, unlike the target compound .

- Structural Rigidity : The xanthenyl group imparts rigidity, enhancing thermal stability in optoelectronic applications.

| Property | Target Compound | DPPO |

|---|---|---|

| Triplet Energy (eV) | Not Reported | 2.88 |

| Application | Catalysis | OLED Host Material |

| Thermal Stability (°C) | High | >300 |

Ethyl (Diphenylphosphoryl)acetate

Molecular Formula : C₁₆H₁₇O₃P

Key Differences :

- Functional Group : The ethoxycarbonylmethyl group introduces ester reactivity (e.g., hydrolysis) absent in the target compound.

- Solubility : Enhanced solubility in aprotic solvents due to the polar ester group .

| Property | Target Compound | Ethyl (Diphenylphosphoryl)acetate |

|---|---|---|

| Reactivity | Phosphine Oxide | Ester Functionalization |

| log P (Octanol/Water) | Not Reported | 3.1–3.8 (Similar Derivatives) |

Biological Activity

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide, identified by its CAS number 4141-50-8, is a phosphine oxide compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a diphenylphosphoryl group attached to an ethyl chain linked to another diphenyl group. Its structural formula can be represented as follows:

This unique structure contributes to its biological interactions and potential pharmacological effects.

Mechanisms of Biological Activity

The biological activity of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, modulating biochemical pathways involved in cellular processes.

Enzyme Inhibition

Research indicates that phosphine oxides can act as inhibitors for various enzymes, including topoisomerases, which are crucial for DNA replication and repair. The inhibition of these enzymes can lead to antiproliferative effects in cancer cells.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the cytotoxicity and efficacy of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide against different cell lines.

Cytotoxicity Studies

Table 1 summarizes the results from cytotoxicity assays performed on various cancer cell lines:

| Cell Line | Concentration (µM) | Cell Viability (%) | Statistical Significance |

|---|---|---|---|

| MCF-7 | 0 | 100 | - |

| 20 | 80 | p < 0.05 | |

| 40 | 60 | p < 0.01 | |

| 80 | 30 | p < 0.001 | |

| 4T1 | 0 | 100 | - |

| 20 | 75 | p < 0.05 | |

| 40 | 50 | p < 0.01 | |

| 80 | 20 | p < 0.001 |

These results indicate a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Study on Antiproliferative Effects

In a recent study published in PMC, the antiproliferative effects of various phosphine oxides, including our compound of interest, were evaluated against cancer cell lines such as MCF-7 (breast cancer) and 4T1 (mouse mammary tumor). The study found that treatment with the compound resulted in significant cytotoxicity at concentrations above 40 µM, particularly when combined with irradiation, suggesting a synergistic effect that enhances its anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves phosphorylation reactions starting from phosphinyl precursors. A widely cited method () involves reacting 2-(diphenylphosphinyl)ethanol with phosphoric trichloride (POCl₃) in the presence of triethylamine (Et₃N) as a base. Key optimization strategies include:

- Stoichiometric control : Ensure a 1:1 molar ratio of the alcohol to POCl₃ to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or toluene to avoid hydrolysis.

- Temperature : Maintain the reaction at 0–5°C during POCl₃ addition, followed by warming to room temperature.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields pure product (85–92% yield).

Q. Table 1: Synthetic Methods Comparison

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/³¹P NMR : Key for confirming structure. The ³¹P NMR signal for the phosphoryl group typically appears at δ 25–30 ppm, while the phosphine oxide resonates at δ 35–40 ppm. Splitting patterns in ¹H NMR indicate proximity to phosphorus centers .

- X-ray crystallography : Resolves stereoelectronic effects. For example, used X-ray to confirm a near-linear Sn-C-C-P torsion angle (≈180°), ruling out intramolecular Sn···O interactions.

- IR spectroscopy : The P=O stretch appears at 1150–1250 cm⁻¹, while P-C stretches occur at 500–600 cm⁻¹ .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks | Structural Insight |

|---|---|---|

| ³¹P NMR | δ 25–30 (P=O), δ 35–40 (P-O) | Distinguishes phosphoryl/phosphine oxide groups |

| X-ray | Bond angles (e.g., Sn-C-C-P ≈ 180°) | Confirms absence of intramolecular interactions |

Advanced Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this phosphine oxide?

Methodological Answer:

DFT studies using hybrid functionals (e.g., B3LYP ) with exact exchange corrections () and Colle-Salvetti correlation () are optimal. Steps include:

Geometry optimization : Use a 6-31G(d,p) basis set for light atoms and LANL2DZ for heavy metals (if applicable).

Electron distribution analysis : Calculate Mulliken charges to identify nucleophilic/electrophilic sites.

Reactivity prediction : Frontier molecular orbitals (HOMO/LUMO) reveal sites prone to oxidation or coordination. For example, the phosphoryl oxygen often acts as a Lewis base in catalysis .

Q. Table 3: DFT Functionals for Phosphine Oxides

| Functional | Accuracy (kcal/mol) | Application |

|---|---|---|

| B3LYP | ±2.4 (atomization) | Thermochemistry, bond dissociation |

| M06-2X | ±3.1 | Non-covalent interactions |

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

- Cross-validation : Compare experimental X-ray bond lengths/angles () with DFT-optimized geometries. Discrepancies >0.05 Å suggest basis set limitations.

- Solvent effects : Simulate NMR chemical shifts using the PCM model (Polarizable Continuum Model) to account for solvent polarity.

- Dynamic effects : Use molecular dynamics (MD) to assess conformational flexibility, which may explain broad NMR peaks .

Case Study : In , computational models assuming rigid structures failed to predict minor conformers observed in solution-phase NMR. MD simulations resolved this .

Q. What strategies are effective in mitigating hazardous decomposition products (e.g., phosphine oxides) during high-temperature reactions involving this compound?

Methodological Answer:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to toxic PH₃ or P₄O₁₀ ().

- Scavengers : Add copper(I) oxide to trap phosphine byproducts.

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation ().

- Real-time monitoring : Employ FTIR gas analyzers to detect CO or phosphorus oxides during pyrolysis .

Q. What role does this compound play in asymmetric catalysis, and how can its efficacy be optimized?

Methodological Answer:

As a chiral ligand , it facilitates enantioselective C–C bond formation (e.g., Hayashi’s work in ). Optimization strategies:

Q. How can researchers validate the purity of this compound when traditional methods (e.g., TLC) are insufficient?

Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with ESI-MS to detect trace impurities (e.g., diphenylphosphine ).

- Elemental analysis : Match experimental C/H/P percentages with theoretical values (e.g., C: 70.2%, H: 5.4%, P: 15.3%) .

- DSC/TGA : Thermal stability profiles (e.g., melting point ≈ 180°C) confirm crystallinity and absence of solvates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.